1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H5F4N3 and its molecular weight is 207.13 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C7H5F4N3
- Molecular Weight : 201.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts the mitotic process in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. In vitro studies demonstrated that it could significantly reduce the release of TNF-alpha in stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group.
Toxicological Studies
Toxicity assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation concerning its safety profile. Studies have indicated moderate toxicity levels in high concentrations, necessitating further investigation into dose-dependent effects.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3/c8-1-2-14-5(4-12)3-6(13-14)7(9,10)11/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKKBTMZNWWRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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